

PIKfyve-IN-2 resistance mechanisms and compensatory pathways

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Compound Focus: PIKfyve-IN-2

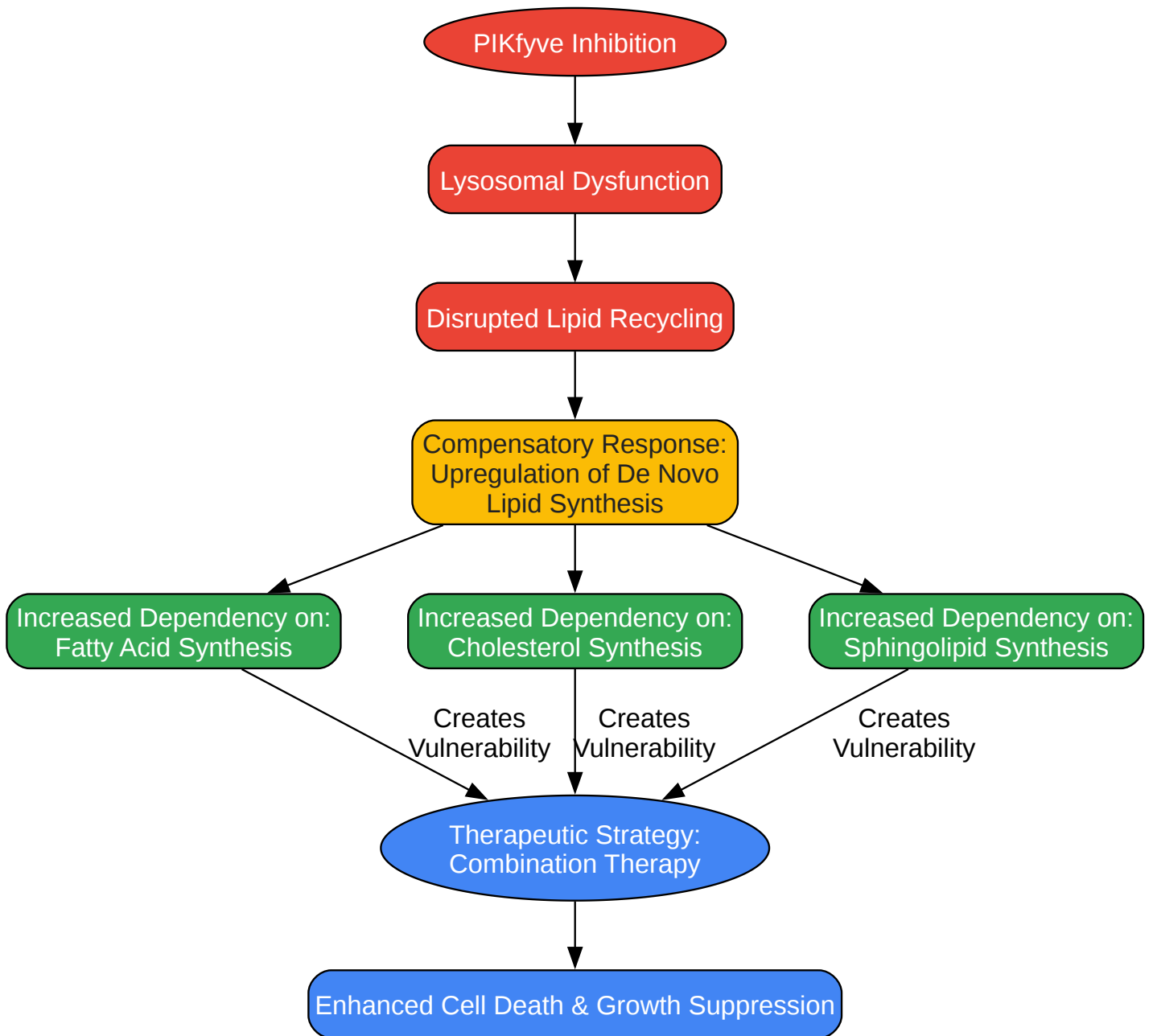
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Compensatory Pathways and Resistance Mechanisms

When PIKfyve is inhibited, cancer cells do not simply die; they activate a survival program by switching their metabolic strategy. The primary compensatory pathway identified is the **upregulation of de novo lipid synthesis** [1] [2].

The diagram below illustrates this core compensatory mechanism and the proposed strategy to overcome it.



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This adaptive response creates new vulnerabilities. Researchers have successfully overcome this resistance by simultaneously targeting PIKfyve and the KRAS-MAPK pathway, which is a key driver of lipid synthesis

in some cancers. This dual approach has shown robust growth suppression and even tumour elimination in preclinical models [3] [2].

Key Genes & Proteins in the Compensatory Lipid Synthesis Pathway

The table below summarizes the critical genes and pathways involved in this resistance mechanism, which can be investigated when troubleshooting experimental outcomes.

Pathway / Cellular Process	Key Genes / Proteins Involved	Experimental Evidence & Impact
Fatty Acid Synthesis & Elongation	FASN, ACACA, ELOVL1, HSD17B12, TECR	CRISPR screening identified these as critical for fitness under PIKfyve inhibition. Knocking down FASN or inhibiting ACC1 (from ACACA) sensitized cells to PIKfyve inhibitors [1].
Cholesterol Biosynthesis	SLC25A1, FDFT1, SQLE, FDPS, LSS	sgRNAs targeting these genes were enriched in CRISPR screens. Pharmacological inhibition of FDFT1 or SQLE increased cell death when combined with PIKfyve blockade [1].
Sphingolipid Biosynthesis	SPTLC1, SPTLC2, KDSR	Knockdown of SPTLC1/SPTLC2 was non-lethal alone but significantly reduced viability when combined with apilimod, showing a synthetic lethal interaction [1].
Lipid Catabolism	ACOX1	Enrichment of sgRNAs targeting ACOX1 suggests cells may shift towards lipid breakdown as a compensatory mechanism when PIKfyve is inhibited [1].
Lysosomal Function & Autophagy	TFEB, LC3, p62/SQSTM1	PIKfyve inhibition causes lysosomal dysfunction, blocks autophagic flux, and activates TFEB , leading to vacuolation and cell death. This mechanism is noted in pancreatic cancer, myeloma, and neuronal cells [3] [4] [5].

Experimental Protocols for Investigation

Here are detailed methodologies you can include in your guides for researchers to validate and explore these mechanisms in their own models.

Identifying Metabolic Dependencies via CRISPR Screening

This protocol is adapted from research that uncovered lipid synthesis pathways as critical vulnerabilities [1].

- **Step 1: Cell Line Selection.** Use relevant models (e.g., MIA PaCa-2 for pancreatic cancer).
- **Step 2: CRISPR Library Transduction.** Transduce cells with a metabolism-focused CRISPR library (e.g., a GeCKO or custom lipid-metabolism library).
- **Step 3: Inhibitor Treatment.** Apply two different doses of a PIKfyve inhibitor (e.g., apilimod: a high dose of ~1 μ M and a low dose of ~100 nM) for one to two weeks. Include a DMSO control.
- **Step 4: Genomic DNA Extraction & Sequencing.** Harvest cells, extract gDNA, and amplify integrated guide sequences by PCR for next-generation sequencing.
- **Step 5: Data Analysis.** Identify sgRNAs that are significantly enriched or depleted in the treated groups compared to the control using specialized algorithms (e.g., MAGECK). Depleted sgRNAs point to genes essential for survival under PIKfyve inhibition.

Validating Synergy with MAPK Pathway Inhibition

This protocol is based on studies demonstrating that concurrent inhibition is a powerful strategy to overcome resistance [3] [2].

- **Step 1: In Vitro Combination Treatment.**
 - Plate PDAC or other relevant cell lines.
 - Treat with a range of concentrations of a PIKfyve inhibitor (e.g., apilimod or ESK981) alone and in combination with a MAPK pathway inhibitor (e.g., a MEK inhibitor like trametinib or a direct KRAS inhibitor).
 - Expose cells for 72-96 hours.
- **Step 2: Assess Cell Viability.** Use assays like CellTiter-Glo to measure ATP levels as a proxy for cell viability.
- **Step 3: Synergy Calculation.** Analyze the data using software such as Combenefit or the Bliss Independence model to quantify synergistic interaction.
- **Step 4: In Vivo Validation.**

- Use immunocompromised mice implanted with human PDAC xenografts or genetically engineered mouse models (e.g., KPC models).
- Treat with vehicle, PIKfyve inhibitor alone, MAPK inhibitor alone, and the combination.
- Monitor tumour volume over time and harvest tumours for analysis of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki67).

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References

1. Targeting PIKfyve to Combat Pancreatic Cancer [bioengineer.org]
2. Targeting PIKfyve-driven lipid metabolism in pancreatic ... [nature.com]
3. Concurrent Inhibition of the RAS-MAPK Pathway and PIKfyve Is... [pubmed.ncbi.nlm.nih.gov]
4. Inhibition of PIKfyve by YM-201636 Dysregulates... | PLOS One [journals.plos.org]
5. Identification of PIKfyve kinase as a target in multiple ... [haematologica.org]

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